

A Comprehensive Technical Guide to Dipropyl Succinate

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Compound of Interest

Compound Name: *Dipropyl succinate*

CAS No.: 925-15-5

Cat. No.: B167177

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **dipropyl succinate**, including its chemical identity, physicochemical properties, a representative synthesis protocol, and a discussion of its biological context. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

- IUPAC Name: dipropyl butanedioate[1]
- Synonyms: Di-n-propyl succinate, Succinic acid dipropyl ester, Butanedioic acid, dipropyl ester, NSC 8863[1][2][3]
- CAS Number: 925-15-5[1][2][4]
- Molecular Formula: C₁₀H₁₈O₄[1][2][4]
- Molecular Weight: 202.25 g/mol [1][2]

Physicochemical Properties

The quantitative properties of **dipropyl succinate** are summarized in the table below. This data is essential for its application in various experimental and industrial settings.

Property	Value	Source
Physical State	Clear, colorless liquid	[5]
Boiling Point	250-252 °C	[2][5]
Melting Point	-5.9 °C	[2][5]
Density	1.008 g/cm ³	
Flash Point	111.4 °C	
Solubility	Insoluble in water, soluble in ether	[5]
Refractive Index	1.425 - 1.431	[2]
Vapor Pressure	0.096 mmHg at 25 °C	
logP (Octanol/Water)	2.16	

Synthesis of Dipropyl Succinate

Dipropyl succinate is typically synthesized via the Fischer esterification of succinic acid with n-propanol, using an acid catalyst.[5] This reaction is an equilibrium process, and to achieve a high yield, it is common to use an excess of the alcohol and remove the water that is formed during the reaction.

This protocol is a representative procedure for the laboratory-scale synthesis of **dipropyl succinate**.

Materials:

- Succinic acid (1.0 equivalent)
- n-Propanol (used as both reactant and solvent, ~10 equivalents)

- Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
- Toluene (for azeotropic removal of water, optional)
- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate (for extraction)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Dean-Stark apparatus (optional, if using toluene)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add succinic acid and an excess of n-propanol.
- **Catalyst Addition:** Slowly and carefully add the concentrated sulfuric acid to the stirring mixture.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- **Extraction:** Dilute the mixture with ethyl acetate and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent and excess n-propanol using a rotary evaporator.
- **Purification:** The crude **dipropyl succinate** can be further purified by vacuum distillation to yield the final product.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and signaling pathways of **dipropyl succinate**. However, the parent molecule, succinate, is a well-known intermediate in the citric acid cycle (TCA cycle) and has been identified as an important signaling molecule in inflammation and cellular metabolism.

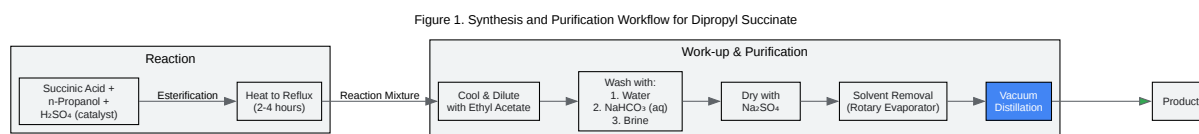
Succinate can be released from cells and act as an extracellular ligand for the G-protein coupled receptor, SUCNR1 (also known as GPR91). Activation of SUCNR1 has been implicated in various physiological processes, including blood pressure regulation, retinal angiogenesis, and inflammation. In the context of the immune system, succinate is considered an inflammatory signal.

Studies on a related compound, diethyl succinate, have shown that it can modulate microglial polarization and activation. These effects are reported to be independent of the SUCNR1 receptor and are instead mediated by a reduction in mitochondrial fission and cellular reactive oxygen species (ROS).

Given the structural similarity, it is plausible that **dipropyl succinate** could have similar biological effects, potentially serving as a cell-permeable precursor to succinate. However, dedicated studies are required to elucidate its specific roles and mechanisms of action.

Diagrams

The following diagram illustrates the key steps in the synthesis and purification of **dipropyl succinate** via Fischer esterification.



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Caption: Figure 1. Synthesis and Purification Workflow for **Dipropyl Succinate**

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